5-((4-(1,3-Dioxoisoindolin-2-yl)butyl)(ethyl)amino)-2-methylisoindoline-1,3-dione
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Overview
Description
5-((4-(1,3-Dioxoisoindolin-2-yl)butyl)(ethyl)amino)-2-methylisoindoline-1,3-dione is a complex organic compound characterized by the presence of isoindoline and phthalimide moieties.
Preparation Methods
The synthesis of 5-((4-(1,3-Dioxoisoindolin-2-yl)butyl)(ethyl)amino)-2-methylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Condensation: The compound can participate in condensation reactions, forming larger molecules by combining with other compounds.
Common reagents and conditions used in these reactions include organic solvents like toluene, ethanol, and acetic acid, as well as catalysts such as triethylamine . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((4-(1,3-Dioxoisoindolin-2-yl)butyl)(ethyl)amino)-2-methylisoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-((4-(1,3-Dioxoisoindolin-2-yl)butyl)(ethyl)amino)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindoline and phthalimide moieties play a crucial role in its biological activity, allowing it to bind to various receptors and enzymes. This binding can lead to the modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 5-((4-(1,3-Dioxoisoindolin-2-yl)butyl)(ethyl)amino)-2-methylisoindoline-1,3-dione include other N-isoindoline-1,3-dione derivatives, such as:
- 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid
- 4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)butanoic acid
- 4-(1,3-Dioxoisoindolin-2-yl)butanal
These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
5-[4-(1,3-dioxoisoindol-2-yl)butyl-ethylamino]-2-methylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-3-25(15-10-11-18-19(14-15)21(28)24(2)20(18)27)12-6-7-13-26-22(29)16-8-4-5-9-17(16)23(26)30/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCLCYVTELKQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN1C(=O)C2=CC=CC=C2C1=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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